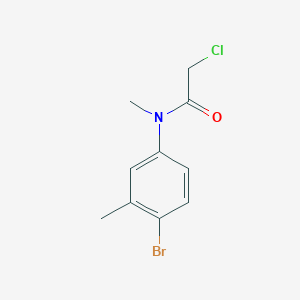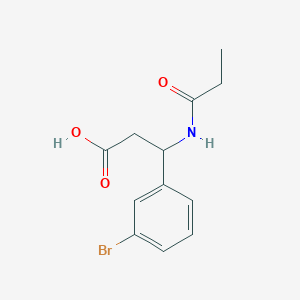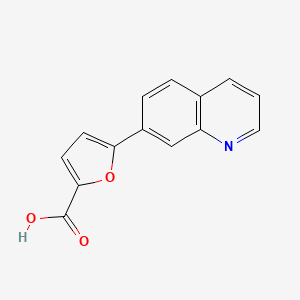
N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide, also known as ACC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyclopropane carboxamides and has a molecular weight of 247.7 g/mol.
Mécanisme D'action
The mechanism of action of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide is not yet fully understood. However, it has been proposed that N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide has also been reported to inhibit the activity of lipoxygenase (LOX) enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the serum of arthritic rats. Additionally, N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide has also been found to reduce the levels of matrix metalloproteinases (MMPs), which are involved in the degradation of cartilage in osteoarthritis. N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), indicating its potential as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide in lab experiments is its potent anti-inflammatory and analgesic activities. N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide can be used as a positive control in various assays that measure the activity of anti-inflammatory and analgesic compounds. However, one of the limitations of using N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide is its low solubility in water, which may limit its use in aqueous-based assays.
Orientations Futures
There are several future directions for the research and development of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide. One of the potential directions is to investigate the molecular mechanism of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide's anticancer activity. Additionally, the development of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide analogs with improved solubility and pharmacokinetic properties may enhance its therapeutic potential. Furthermore, the use of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide in combination with other anti-inflammatory and analgesic agents may lead to the development of more effective therapies for various inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide can be achieved through several methods. One of the most common methods involves the reaction of 5-acetyl-2-chloroaniline and cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Applications De Recherche Scientifique
N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide has shown promising applications in various scientific fields. One of the significant applications of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide is in the field of medicinal chemistry. It has been reported that N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide has also shown antitumor activity against several cancer cell lines, indicating its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7(15)9-4-5-10(13)11(6-9)14-12(16)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXXSTVIYOFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)


![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)

![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
